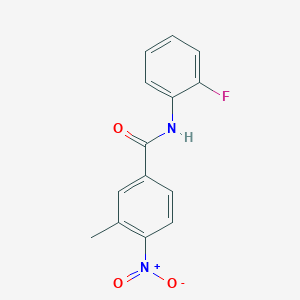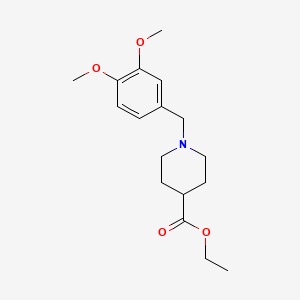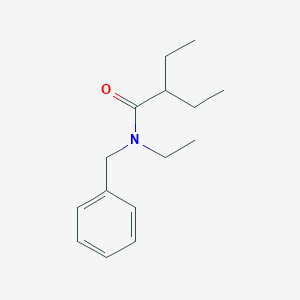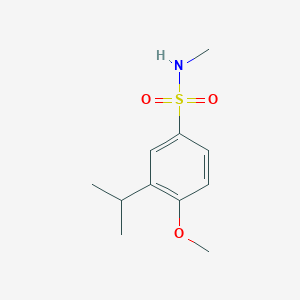![molecular formula C15H22N2O3 B5696690 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as MMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. MMEA belongs to the class of compounds known as amides, and it is commonly used as a reagent in organic synthesis. In recent years, researchers have become increasingly interested in the potential biological and pharmacological properties of MMEA, and several studies have investigated its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, but several studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory properties, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of certain types of cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of using 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a relatively low toxicity profile in animal studies, although more research is needed to determine its safety in humans. One limitation of using 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in laboratory experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental systems.
未来方向
There are several potential future directions for research on 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the potential anti-cancer properties of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to develop more effective methods for delivering 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide to cancer cells. Finally, more research is needed to determine the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in humans, and to develop new analogs of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide with improved pharmacological properties.
合成方法
The synthesis of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves the reaction of 3-methylphenol with 2-(4-morpholinyl)ethylamine in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for certain types of cancer. In one study, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide was shown to inhibit the production of pro-inflammatory cytokines in human monocytes, suggesting that it may have potential as an anti-inflammatory agent.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13-3-2-4-14(11-13)20-12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJABNDVQJWEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)



![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)


![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)